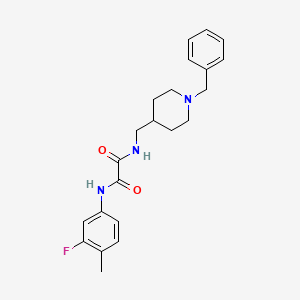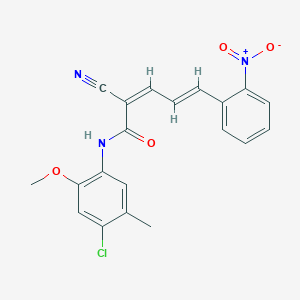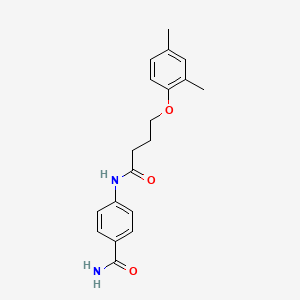
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a piperidine ring, a benzyl group, and a fluorinated aromatic ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting from commercially available precursors. Common methods include the reduction of pyridine derivatives or the cyclization of appropriate amines.
Benzylation: The piperidine intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Oxalamide Formation: The benzylated piperidine is reacted with oxalyl chloride to form the oxalamide linkage. This step is typically carried out in an inert atmosphere using solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to receptors in the central nervous system, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide
Uniqueness
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is unique due to the presence of the 3-fluoro-4-methylphenyl group, which imparts distinct chemical and biological properties. This fluorinated aromatic ring can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its non-fluorinated analogs.
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-16-7-8-19(13-20(16)23)25-22(28)21(27)24-14-17-9-11-26(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSOKXFZCRIWNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-2-sulfonamide](/img/structure/B2414088.png)






![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414101.png)
![5-{[(3-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2414103.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414106.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2414108.png)
![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2414110.png)
